molecular formula C9H15Br B2684750 2-(Bromomethyl)spiro[3.4]octane CAS No. 2503208-10-2

2-(Bromomethyl)spiro[3.4]octane

Cat. No.: B2684750
CAS No.: 2503208-10-2
M. Wt: 203.123
InChI Key: RBRYAVFUSNFFAZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)spiro[3.4]octane is a chemical compound with the molecular formula C9H15Br. It is a spirocyclic compound, meaning it contains a bicyclic structure with a single shared carbon atom. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)spiro[3.4]octane typically involves the bromination of spiro[3.4]octane. One common method is the free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)spiro[3.4]octane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form spiro[3.4]octene.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of spiro[3.4]octane derivatives with various functional groups.

    Elimination: Formation of spiro[3.4]octene.

    Oxidation: Formation of spiro[3.4]octanol or spiro[3.4]octanone.

    Reduction: Formation of spiro[3.4]octane.

Scientific Research Applications

2-(Bromomethyl)spiro[3.4]octane is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds.

    Pharmaceuticals: The compound is investigated for its potential use in drug discovery and development, particularly in the synthesis of spirocyclic drugs.

    Material Science: It is used in the development of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)spiro[3.4]octane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations and biological studies to modify molecular structures and investigate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)spiro[3.4]octane
  • 2-(Iodomethyl)spiro[3.4]octane
  • 2-(Hydroxymethyl)spiro[3.4]octane

Uniqueness

2-(Bromomethyl)spiro[3.4]octane is unique due to its specific reactivity profile. The bromine atom provides a good leaving group, making it highly reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. Additionally, the spirocyclic structure imparts unique steric and electronic properties that influence its reactivity and interactions in various applications.

Properties

IUPAC Name

2-(bromomethyl)spiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-7-8-5-9(6-8)3-1-2-4-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRYAVFUSNFFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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